(E)-N'-(4-hydroxybenzylidene)-2-morpholinoacetohydrazide
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Overview
Description
The compound is a derivative of benzylidene . Benzylidene compounds are formally speaking, derivatives of benzylidene, although few are prepared from the carbene .
Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on its specific structure and the conditions under which it is used. Benzylidene compounds can participate in a variety of reactions, including those involving carbene .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, similar compounds like 4-Hydroxybenzylideneacetone have a melting point of 108-111°C, a boiling point of 318.1±17.0 °C (Predicted), and a density of 1.138±0.06 g/cm3 (Predicted) .Scientific Research Applications
Synthesis and Characterization of Complex Compounds
- (E)-N'-(4-hydroxybenzylidene)-2-morpholinoacetohydrazide and its derivatives are involved in the synthesis of complex compounds. For instance, a tridentate hydrazone Schiff base ligand of a similar structure was synthesized and characterized, proving its potential in creating mixed-ligand copper(II) complexes with significant antimicrobial activity (Ebrahimipour et al., 2014).
Antioxidant Activity Assessment
- Methods for determining antioxidant activity, such as the DPPH test, might be applicable for compounds like this compound. These tests are critical in understanding the antioxidant capacity of complex samples, which is relevant for food engineering and pharmaceutical applications (Munteanu & Apetrei, 2021).
Molecular Docking and Theoretical Analysis
- Compounds structurally related to this compound are subjects of experimental and theoretical analysis, including molecular docking studies. These studies help understand the intermolecular interactions and potential biological activities of such compounds (Karrouchi et al., 2021).
Synthesis of Bioactive Compounds
- The chemical framework of this compound is instrumental in synthesizing bioactive compounds with potential therapeutic applications. For instance, derivatives of this compound have been synthesized and evaluated for their anti-diabetic and anticholinergic properties, indicating their relevance in medicinal chemistry (Aydın Aktaş et al., 2019).
Antimicrobial Activity Studies
- Derivatives of this compound have been synthesized and tested for their antimicrobial properties. These studies are crucial for developing new antimicrobial agents and understanding the relationship between functional groups and biological activity (Saravanan et al., 2015).
Mechanism of Action
Target of Action
The primary target of (E)-N’-(4-hydroxybenzylidene)-2-morpholinoacetohydrazide is the enzyme 2-deoxyribose-5-phosphate aldolase (DERA) . This enzyme is involved in the catalytic aldolization of precursors for the production of 4-hydroxybenzylidene acetone .
Mode of Action
The compound interacts with its target, DERA, to facilitate the production of 4-hydroxybenzylidene acetone
Biochemical Pathways
The compound affects the biochemical pathway involving the enzyme DERA . This enzyme is involved in the aldolization of precursors, leading to the production of 4-hydroxybenzylidene acetone
Result of Action
It is known that the compound can facilitate the production of 4-hydroxybenzylidene acetone via the enzyme dera . This suggests that the compound may have a role in influencing certain metabolic processes.
Properties
IUPAC Name |
N-[(E)-(4-hydroxyphenyl)methylideneamino]-2-morpholin-4-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O3/c17-12-3-1-11(2-4-12)9-14-15-13(18)10-16-5-7-19-8-6-16/h1-4,9,17H,5-8,10H2,(H,15,18)/b14-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHCRHOHHIUQZJJ-NTEUORMPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC(=O)NN=CC2=CC=C(C=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1CC(=O)N/N=C/C2=CC=C(C=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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